![molecular formula C14H14N2OS B6521235 N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}cyclopropanecarboxamide CAS No. 1798638-11-5](/img/structure/B6521235.png)
N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}cyclopropanecarboxamide is a complex organic compound featuring a thiophene ring, a pyridine ring, and a cyclopropane carboxamide group
作用機序
Target of Action
It’s worth noting that both pyridine and thiophene derivatives have been found to interact with a variety of biological targets .
Mode of Action
Compounds containing pyridine and thiophene moieties are known to exhibit a wide range of pharmacological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It’s known that compounds containing pyridine and thiophene moieties can affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Compounds containing pyridine and thiophene moieties are known to exhibit a wide range of biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}cyclopropanecarboxamide typically involves multiple steps, starting with the formation of the thiophene and pyridine rings. One common approach is to first synthesize the thiophene derivative and then introduce the pyridine moiety through a series of reactions, including nucleophilic substitution and cyclization reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
科学的研究の応用
Chemistry and Material Science: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it suitable for creating new materials with specific properties.
Biology and Medicine: In biological research, N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}cyclopropanecarboxamide may be explored for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Its interaction with biological targets can lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
類似化合物との比較
Thiophene Derivatives: Compounds containing thiophene rings are known for their diverse biological activities.
Pyridine Derivatives: Pyridine-based compounds are often used in pharmaceuticals and agrochemicals.
Cyclopropane Carboxamide Derivatives: These compounds are studied for their potential in drug design and material science.
Uniqueness: N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}cyclopropanecarboxamide stands out due to its combination of thiophene, pyridine, and cyclopropane carboxamide groups, which provides a unique set of chemical and biological properties not found in other compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
特性
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c17-14(11-1-2-11)16-7-10-5-13(8-15-6-10)12-3-4-18-9-12/h3-6,8-9,11H,1-2,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAIGQFAONVGHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-chlorophenyl)methyl]-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide](/img/structure/B6521156.png)
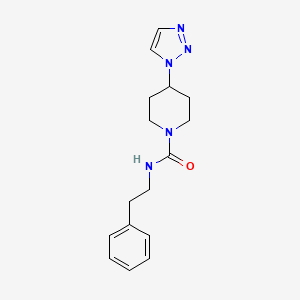
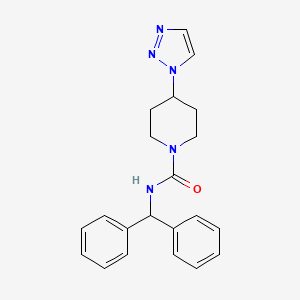
![N-[2-(1H-indol-1-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B6521174.png)
![1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-N-phenyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6521182.png)
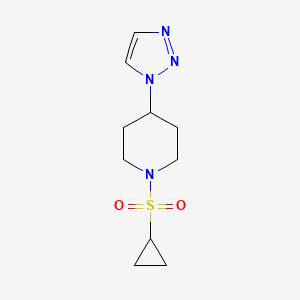
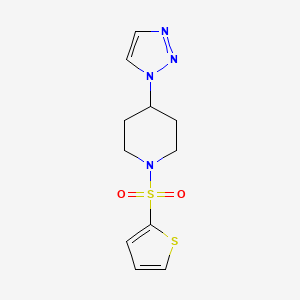
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide](/img/structure/B6521209.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide](/img/structure/B6521216.png)
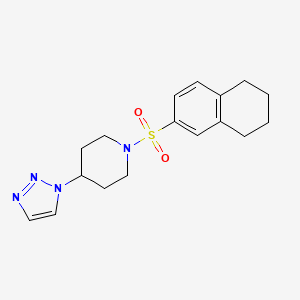
![N-[4-({2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B6521245.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6521252.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B6521259.png)
![N-(2-fluorophenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6521264.png)
